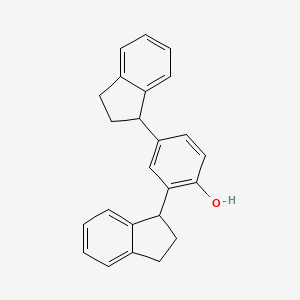
2,4-Di-(1-Indanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-(1-Indanyl)phenol: is an organic compound characterized by the presence of two indanyl groups attached to a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-(1-Indanyl)phenol typically involves the reaction of phenol with indanone derivatives. One common method includes the use of a Grignard reagent formed from 2-iodoanisole or 2-bromoanisole, which reacts with 1-indanone or 2-indanone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of strong acids or bases, along with appropriate catalysts, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Di-(1-Indanyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Di-(1-Indanyl)phenol is used as a ligand in coordination chemistry, particularly in the formation of transition metal complexes .
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2,4-Di-(1-Indanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the indanyl groups may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dichlorophenol: Used as a disinfectant and in the synthesis of other chemicals.
Uniqueness: 2,4-Di-(1-Indanyl)phenol is unique due to the presence of indanyl groups, which confer distinct structural and functional properties compared to other phenolic compounds.
Propiedades
Número CAS |
109879-28-9 |
|---|---|
Fórmula molecular |
C24H22O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,4-bis(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C24H22O/c25-24-14-11-18(21-12-9-16-5-1-3-7-19(16)21)15-23(24)22-13-10-17-6-2-4-8-20(17)22/h1-8,11,14-15,21-22,25H,9-10,12-13H2 |
Clave InChI |
DCUACKYSEIGHJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)C4CCC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




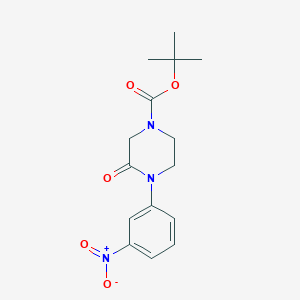
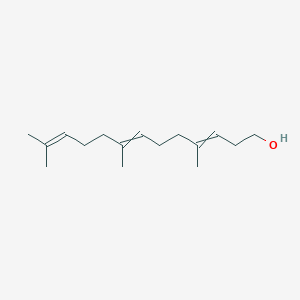
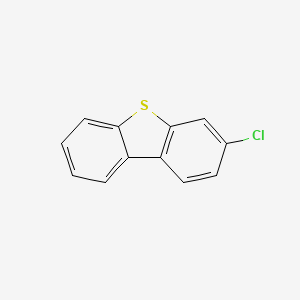

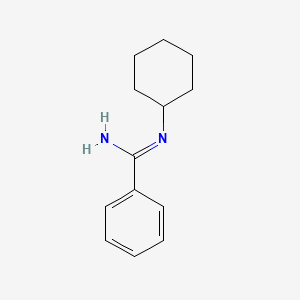


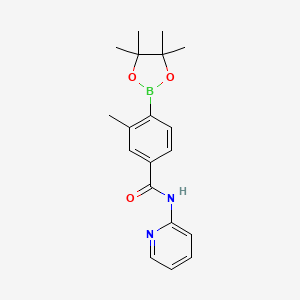
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

